molecular formula C22H21N5O3S B2421840 7-(4-ethoxyphenyl)-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872695-88-0

7-(4-ethoxyphenyl)-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2421840
CAS RN: 872695-88-0
M. Wt: 435.5
InChI Key: JNMOFUDDNXQIRR-UHFFFAOYSA-N
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Description

The compound “7-(4-ethoxyphenyl)-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrimido[4,5-d]pyrimidine derivative . Pyrimido[4,5-d]pyrimidines are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as NMR spectroscopy . For example, the 1H NMR spectrum (600 MHz, CDCl3) of a similar compound showed peaks at 2.75 ppm (3H, s, CH3), 4.91 ppm (1H, d, J = 3.2, CH2), 5.21 ppm (1H, d, J = 3.2, CH2), 7.19 ppm (1H, dd, J = 4.8, J = 3.4, H-4 Het), 7.46–7.52 ppm (3H, m, H Ar), 7.68 ppm (1H, d, J = 4.8, H-5 Het), and 8.03 ppm (1H, d, J = 3.4, H-3 Het) .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .

Scientific Research Applications

Antibacterial Activity

Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties. Researchers have reported their effectiveness against bacterial strains, making them promising candidates for combating infections . Further studies could explore the specific mechanisms by which this compound inhibits bacterial growth.

Antifungal Potential

Similar to antibacterial effects, pyrazolines have also shown antifungal activity. Investigating the efficacy of our compound against fungal pathogens could provide valuable insights for drug development .

Antiparasitic Properties

Given the global burden of parasitic diseases, compounds with antiparasitic potential are crucial. Our pyrimido[4,5-d]pyrimidine derivative might exhibit activity against parasites, making it relevant for further investigation .

Anti-Inflammatory Applications

Inflammation plays a central role in various diseases. Preliminary studies suggest that pyrazolines possess anti-inflammatory properties. Researchers could explore whether our compound modulates inflammatory pathways and contributes to disease management .

Antioxidant Effects

Oxidative stress contributes to cellular damage and disease progression. Compounds with antioxidant properties, such as our pyrimido[4,5-d]pyrimidine, could help counteract free radicals and protect cells . Investigating its antioxidant mechanisms would be valuable.

Neurotoxicity Assessment

Our compound’s impact on acetylcholinesterase (AchE) activity warrants investigation. AchE is essential for normal nerve function, and alterations can lead to behavioral changes and impaired movement. Assessing its effects on AchE in both vertebrates and fish could provide valuable insights .

Future Directions

Pyrimidines and their derivatives have been the subject of extensive research due to their wide range of biological activities . Future research may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This could involve detailed structure-activity relationship (SAR) analysis to provide clues for the synthesis of these novel compounds .

properties

IUPAC Name

7-(4-ethoxyphenyl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-4-30-16-9-7-15(8-10-16)18-24-19-17(21(28)27(3)22(29)26(19)2)20(25-18)31-13-14-6-5-11-23-12-14/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMOFUDDNXQIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C(=N2)SCC4=CN=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-ethoxyphenyl)-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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